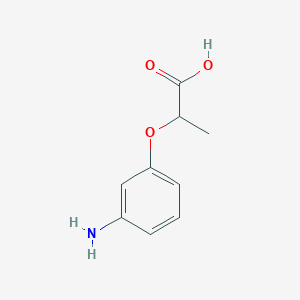

2-(3-Aminophenoxy)propanoic acid

Descripción

2-(3-Aminophenoxy)propanoic acid is an organic compound with the molecular formula C9H11NO3 It is characterized by the presence of an aminophenoxy group attached to a propanoic acid moiety

Propiedades

IUPAC Name |

2-(3-aminophenoxy)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-6(9(11)12)13-8-4-2-3-7(10)5-8/h2-6H,10H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBMBJWPVJSOBKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)OC1=CC=CC(=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Aminophenoxy)propanoic acid typically involves the reaction of 3-aminophenol with a suitable propanoic acid derivative. One common method is the esterification of 3-aminophenol with a propanoic acid ester, followed by hydrolysis to yield the desired product. The reaction conditions often include the use of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of 2-(3-Aminophenoxy)propanoic acid may involve more efficient and scalable methods. One approach is the use of continuous flow reactors, which allow for better control over reaction parameters and higher yields. Additionally, the use of advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity compounds suitable for various applications.

Análisis De Reacciones Químicas

Types of Reactions

2-(3-Aminophenoxy)propanoic acid undergoes several types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

Oxidation: Nitro derivatives of 2-(3-Aminophenoxy)propanoic acid.

Reduction: Alcohol derivatives of 2-(3-Aminophenoxy)propanoic acid.

Substitution: Halogenated or nitrated derivatives, depending on the substituent introduced.

Aplicaciones Científicas De Investigación

2-(3-Aminophenoxy)propanoic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential role in biochemical pathways and interactions with enzymes.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mecanismo De Acción

The mechanism of action of 2-(3-Aminophenoxy)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The aminophenoxy group can form hydrogen bonds and electrostatic interactions with active sites, influencing the activity of the target molecules. Additionally, the propanoic acid moiety can participate in various biochemical pathways, contributing to the compound’s overall effects.

Comparación Con Compuestos Similares

Similar Compounds

- 3-(2-Aminophenoxy)propanoic acid

- 2-(4-Aminophenoxy)propanoic acid

- 2-(3-Nitrophenoxy)propanoic acid

Uniqueness

2-(3-Aminophenoxy)propanoic acid is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different binding affinities and selectivities for molecular targets, making it a valuable tool for research and potential therapeutic applications.

Actividad Biológica

2-(3-Aminophenoxy)propanoic acid, an organic compound with the molecular formula C9H11NO3, has garnered attention in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms of action, applications in medicinal chemistry, and relevant research findings.

Chemical Structure and Properties

The compound features an aminophenoxy group attached to a propanoic acid moiety, which influences its reactivity and biological activity. The presence of the amino group allows for interactions with various biological targets, making it a valuable compound in pharmacological studies.

The biological activity of 2-(3-Aminophenoxy)propanoic acid is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The following mechanisms have been identified:

- Enzyme Interaction : The compound can modulate the activity of enzymes through competitive inhibition or allosteric modulation, influencing metabolic pathways.

- Receptor Binding : It may bind to various receptors, altering signaling pathways that regulate cellular functions.

Antimicrobial Properties

Research indicates that 2-(3-Aminophenoxy)propanoic acid exhibits antimicrobial activity. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, suggesting potential applications in developing new antibiotics.

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation in various models. Studies suggest that it may inhibit pro-inflammatory cytokines and enzymes, contributing to its anti-inflammatory profile.

Antioxidant Activity

Preliminary studies indicate that 2-(3-Aminophenoxy)propanoic acid possesses antioxidant properties, potentially protecting cells from oxidative stress. This activity is crucial in preventing cellular damage associated with various diseases.

Research Findings and Case Studies

A selection of studies highlights the biological activities and potential applications of 2-(3-Aminophenoxy)propanoic acid:

- Antimicrobial Study : A study published in Journal of Medicinal Chemistry reported that derivatives of 2-(3-Aminophenoxy)propanoic acid showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were notably lower than those for standard antibiotics, indicating strong potential for development as a novel antimicrobial agent.

- Anti-inflammatory Research : In a study examining the anti-inflammatory effects, 2-(3-Aminophenoxy)propanoic acid was shown to significantly reduce the levels of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests its potential as a therapeutic agent in treating inflammatory diseases .

- Antioxidant Activity : A recent investigation into the antioxidant properties revealed that the compound effectively scavenged free radicals and reduced lipid peroxidation in vitro. This supports its role as a protective agent against oxidative damage.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-(3-Aminophenoxy)propanoic acid | Aminophenoxy group + propanoic acid | Antimicrobial, anti-inflammatory |

| 3-(2-Aminophenoxy)propanoic acid | Isomer with different position | Moderate antimicrobial activity |

| 4-(3-Aminophenoxy)butanoic acid | Longer carbon chain | Enhanced anti-inflammatory effects |

The comparison indicates that while similar compounds exhibit some biological activities, 2-(3-Aminophenoxy)propanoic acid's unique structure contributes to its distinct pharmacological properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.